REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]([C:16]2([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:12]=[C:13]([F:15])[CH:14]=1)C1C=CC=CC=1>[Pd].C(O)C>[F:15][C:13]1[CH:14]=[C:9]([OH:8])[CH:10]=[C:11]([C:16]2([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:17][CH2:18][O:19][CH2:20][CH2:21]2)[CH:12]=1
|
Name
|
ethyl 4-[3-(benzyloxy)-5-fluorophenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=C(C1)F)C1(CCOCC1)C(=O)OCC
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen atmosphere for 3.25 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Catalyst was removed by filtration and evaporation of the filtrate
|
Reaction Time |
3.25 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)C1(CCOCC1)C(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |